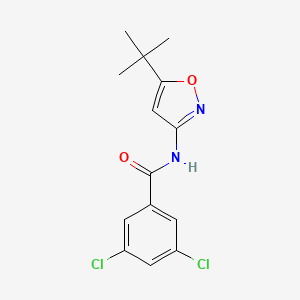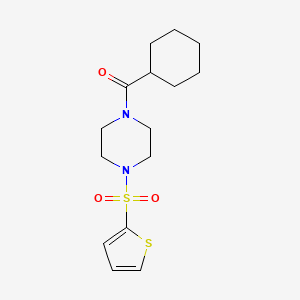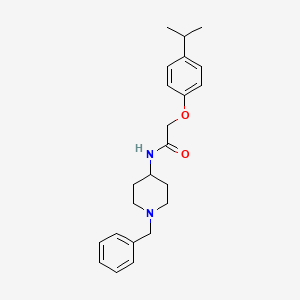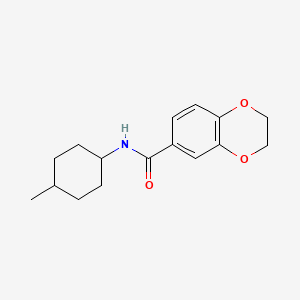
2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)butanamide
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)butanamide, also known as DPPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPPB belongs to the class of compounds known as CB2 agonists, which have been found to have anti-inflammatory, analgesic, and neuroprotective effects.
Mécanisme D'action
2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)butanamide acts as a selective agonist of CB2 receptors, which are part of the endocannabinoid system. CB2 receptors are primarily expressed in immune cells, but are also found in other tissues, including the brain. Activation of CB2 receptors by this compound leads to a cascade of signaling events that result in the modulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the modulation of cytokine production, the inhibition of inflammatory cell migration, and the reduction of oxidative stress in the brain. This compound has also been shown to have analgesic effects, which may be mediated by the activation of CB2 receptors in the peripheral nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for CB2 receptors, as well as its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)butanamide, including the development of more potent and selective CB2 agonists, the investigation of the effects of this compound on other systems in the body, and the exploration of the potential therapeutic applications of this compound in a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the endocannabinoid system.
Applications De Recherche Scientifique
2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)butanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases. This compound has been shown to have anti-inflammatory effects by activating CB2 receptors, which are predominantly expressed in immune cells. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-propylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-5-11-22-12-9-17(10-13-22)21-20(23)19(6-2)24-18-8-7-15(3)16(4)14-18/h7-8,14,17,19H,5-6,9-13H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTIXLCVCPRVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(CC)OC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carbonitrile trifluoroacetate](/img/structure/B4430021.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B4430027.png)

![N-[1-(4-tert-butylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430041.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430075.png)


![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4430087.png)
![2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide](/img/structure/B4430090.png)

![1-(4-methoxyphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4430098.png)